
Bis(2-hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride: is a quaternary ammonium compound with the molecular formula C21H46ClNO3 and a molecular weight of 396.048 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride typically involves the reaction of N-methyl-N,N-bis(2-hydroxyethyl)amine with tridecyl glycidyl ether in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used as a detergent for cell lysis and protein extraction. It helps in breaking down cell membranes to release intracellular contents .
Medicine: The compound is explored for its potential antimicrobial properties and is used in formulations for disinfectants and antiseptics .
Industry: In industrial applications, bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is used in the formulation of cleaning agents, fabric softeners, and personal care products .
Wirkmechanismus
The mechanism of action of bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in its application as a detergent and antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
- Cetyltrimethylammonium chloride (CTAC)
- Benzalkonium chloride (BAC)
- Dodecyltrimethylammonium chloride (DTAC)
Comparison: Bis-(2-Hydroxyethyl)methyl-3-(tridecyloxy)propylammonium chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and detergent compared to other similar compounds .
Eigenschaften
CAS-Nummer |
68444-16-6 |
|---|---|
Molekularformel |
C21H46ClNO3 |
Molekulargewicht |
396.0 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-methyl-(3-tridecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C21H46NO3.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-20-25-21-14-15-22(2,16-18-23)17-19-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OCEJZQODVBRYFB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCOCCC[N+](C)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


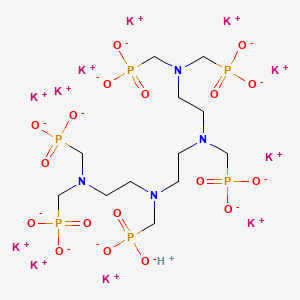
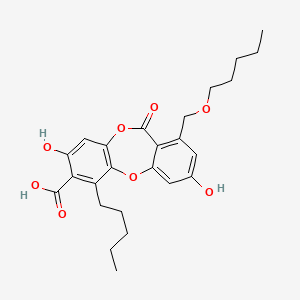
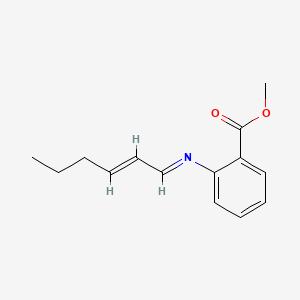
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)
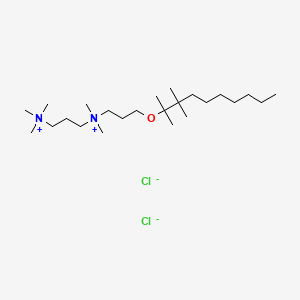

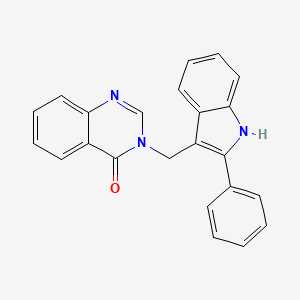
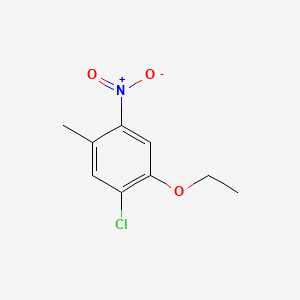
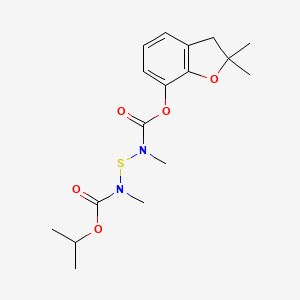
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)

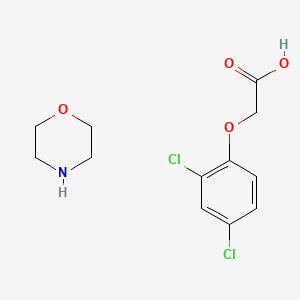
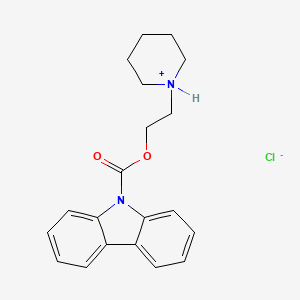
![N-[2-(3,4-Dimethoxyphenyl)-1-methylethyl]-4-ethoxy-3-methoxyphenylacetamide](/img/structure/B13772267.png)
